Benzenamine, N-(hexahydro-1H-pyrrolo[1,2-c][1,3]thiazin-1-ylidene)-
CAS No.: 668421-50-9
Cat. No.: VC16835098
Molecular Formula: C13H16N2S
Molecular Weight: 232.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 668421-50-9 |
|---|---|
| Molecular Formula | C13H16N2S |
| Molecular Weight | 232.35 g/mol |
| IUPAC Name | N-phenyl-3,4,4a,5,6,7-hexahydropyrrolo[1,2-c][1,3]thiazin-1-imine |
| Standard InChI | InChI=1S/C13H16N2S/c1-2-5-11(6-3-1)14-13-15-9-4-7-12(15)8-10-16-13/h1-3,5-6,12H,4,7-10H2 |
| Standard InChI Key | KIYCDBAMGLWGBU-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2CCSC(=NC3=CC=CC=C3)N2C1 |
Introduction
Chemical Identity and Structural Analysis
Molecular Characterization
Benzenamine, N-(hexahydro-1H-pyrrolo[1,2-c] thiazin-1-ylidene)- is a bicyclic compound comprising a pyrrolidine ring fused to a thiazine ring, with an imine-linked phenyl group. The IUPAC name, N-phenyl-3,4,4a,5,6,7-hexahydropyrrolo[1,2-c] thiazin-1-imine, reflects its stereochemical complexity . Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS No. | 668421-50-9 | |
| Molecular Formula | ||
| Molecular Weight | 232.35 g/mol | |
| SMILES | C1CC2CCSC(=NC3=CC=CC=C3)N2C1 | |
| InChIKey | KIYCDBAMGLWGBU-UHFFFAOYSA-N |
The compound’s three-dimensional conformation features a chair-like thiazine ring and a planar phenyl group, which may influence its biological interactions .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of this compound involves a multi-step process starting with 2-(β-hydroxyethyl)-pyrrolidine. Reaction with aryl or alkyl isothiocyanates forms thiourea intermediates, which undergo cyclization under acidic conditions (e.g., hydrobromic acid reflux) to yield the target compound .
Key Reaction Steps:
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Formation of Thiourea Derivative:
-
Cyclization:
Reflux in HBr induces intramolecular nucleophilic attack, forming the pyrrolo-thiazine core .
This method offers moderate yields (40–60%) and scalability for preclinical studies .
Comparative Analysis with Related Heterocyclic Compounds
Structural and Functional Analogues
The compound’s activity profile aligns with other thiazine derivatives but differs in specificity:
| Compound | Biological Activity | Key Structural Difference |
|---|---|---|
| N-(4-Methylphenyl)hexahydrothiazine | Anti-inflammatory (COX-2 inhibition) | Lacks pyrrolidine fusion |
| N-(Hexahydro-2H-pyrrolo[3,4-b]quinolin-6-yl)aniline | Neuroprotective | Additional quinoline ring |
This comparison underscores the importance of the pyrrolo-thiazine scaffold in targeting MMPs over cyclooxygenases.
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